![molecular formula C24H16OS B12571991 S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate CAS No. 625851-56-1](/img/structure/B12571991.png)
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate is an organic compound that features an anthracene moiety linked to a phenyl ring via an ethynyl bridge, with an ethanethioate group attached to the phenyl ring. This compound is part of a broader class of anthracene-based derivatives known for their unique photophysical and electrochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 9-bromoanthracene and 4-ethynylphenyl ethanethioate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Triethylamine or potassium carbonate
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the ethanethioate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Ethyl-substituted anthracene derivatives
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} Ethanethioat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von S-{4-[(Anthracen-9-yl)ethynyl]phenyl} Ethanethioat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch π-π-Stapelwechselwirkungen und Wasserstoffbrückenbindungen . Der Anthracen-Rest spielt eine entscheidende Rolle für seine photophysikalischen Eigenschaften, die es ihm ermöglichen, Licht effizient zu absorbieren und emittieren. Die Ethanethioatgruppe kann an verschiedenen chemischen Reaktionen teilnehmen, wodurch die Vielseitigkeit der Verbindung erhöht wird .
Wirkmechanismus
The mechanism of action of S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding . The anthracene moiety plays a crucial role in its photophysical properties, allowing it to absorb and emit light efficiently. The ethanethioate group can participate in various chemical reactions, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} Ethanethioat kann mit anderen Anthracen-Derivaten wie:
- 9-(4-Phenyl)anthracen
- 9-(4-Phenylethynyl)anthracen
- 9,10-Bis(phenylethynyl)anthracen
Diese Verbindungen haben ähnliche photophysikalische Eigenschaften, unterscheiden sich jedoch in ihrer chemischen Reaktivität und ihren Anwendungen.
Eigenschaften
CAS-Nummer |
625851-56-1 |
|---|---|
Molekularformel |
C24H16OS |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
S-[4-(2-anthracen-9-ylethynyl)phenyl] ethanethioate |
InChI |
InChI=1S/C24H16OS/c1-17(25)26-21-13-10-18(11-14-21)12-15-24-22-8-4-2-6-19(22)16-20-7-3-5-9-23(20)24/h2-11,13-14,16H,1H3 |
InChI-Schlüssel |
YHAMCFPPIOUDER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
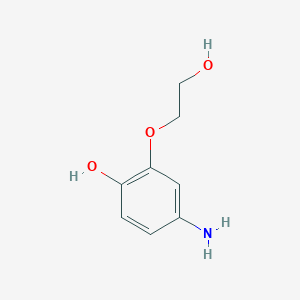
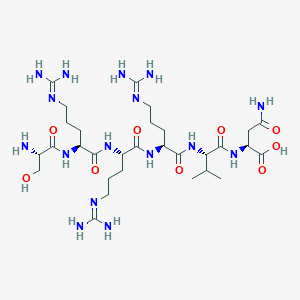
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
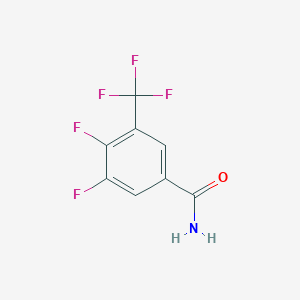
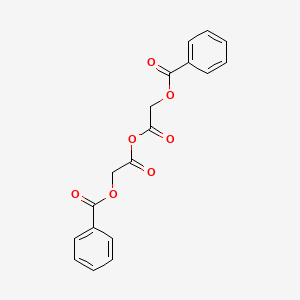
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)


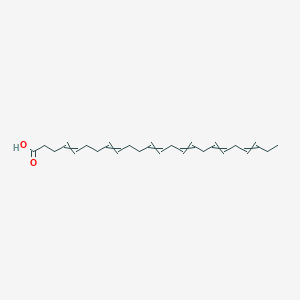
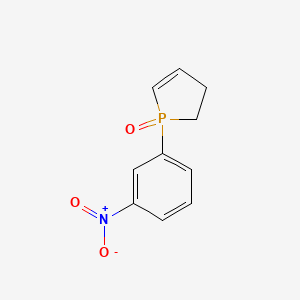
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)

